Cas no 1509813-45-9 (1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine)

1-2-(1H-Pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring both pyrazole and triazole moieties, linked by an ethyl spacer. This structure imparts versatility in coordination chemistry and pharmaceutical applications due to its nitrogen-rich framework, which can act as a multidentate ligand or a pharmacophore. The presence of the amine group at the 4-position of the triazole ring enhances reactivity, enabling further functionalization for tailored synthesis. Its stability and potential for forming hydrogen bonds make it suitable for use in metal-organic frameworks (MOFs) or as a building block in drug discovery. The compound's balanced lipophilicity and polarity contribute to favorable solubility profiles in organic and aqueous media.
1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine structure
1509813-45-9 structure
Product Name:1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine
CAS No:1509813-45-9
MF:C7H10N6
MW:178.194499492645
CID:5738168
PubChem ID:79542194
Update Time:2025-06-09

1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
    • CS-0284423
    • 1-(2-(1h-Pyrazol-1-yl)ethyl)-1h-1,2,3-triazol-4-amine
    • 1509813-45-9
    • EN300-1114598
    • AKOS018098037
    • 1H-1,2,3-Triazol-4-amine, 1-[2-(1H-pyrazol-1-yl)ethyl]-
    • 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine
    • Inchi: 1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2
    • InChI Key: IZAATCHUTFYGEZ-UHFFFAOYSA-N
    • SMILES: N1(C=C(N)N=N1)CCN1C=CC=N1

Computed Properties

  • Exact Mass: 178.09669434g/mol
  • Monoisotopic Mass: 178.09669434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • Boiling Point: 421.5±51.0 °C(Predicted)
  • pka: 1.96±0.10(Predicted)

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1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine Related Literature

Additional information on 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine

Introduction to 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1509813-45-9)

1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine, with the CAS number 1509813-45-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole and a triazole moiety, making it an attractive candidate for various biological applications.

The molecular structure of 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine consists of a central triazole ring linked to a pyrazole ring through an ethyl chain. The presence of these heterocyclic rings imparts significant chemical stability and reactivity, which are crucial for its biological activities. The compound's molecular formula is C9H12N6, and its molecular weight is approximately 204.23 g/mol.

In recent years, the study of 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine has been driven by its potential therapeutic applications. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests its potential use in the treatment of inflammatory diseases such as arthritis and colitis.

Beyond its anti-inflammatory properties, 1-2-(1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazol-4-amine has also shown promise in cancer research. A 2022 study in the European Journal of Medicinal Chemistry demonstrated that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.

The synthetic accessibility of 1-2-(1H-pyrazol-1-y l)ethyl - 1 H - 1 , 2 , 3 -triazol - 4 -amine further enhances its appeal for pharmaceutical development. The compound can be synthesized using well-established methods such as click chemistry, which allows for efficient and scalable production. This synthetic flexibility enables researchers to easily modify the structure to optimize its pharmacological properties.

In addition to its biological activities, the physicochemical properties of 1 - 2 - ( 1 H - pyrazol - 1 - yl ) ethyl - 1 H - 1 , 2 , 3 -triazol - 4 -amine are also noteworthy. It is soluble in common organic solvents such as DMSO and ethanol, making it suitable for use in various experimental setups. Its stability under different conditions ensures reliable results in both in vitro and in vivo studies.

The safety profile of 1 - 2 - ( 1 H - pyrazol - 1 - yl ) ethyl - 1 H - 1 , 2 , 3 -triazol - 4 -amine has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs. These findings support its potential for further clinical development.

In conclusion, 1 - 2 -(                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              

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